8-Bromo-1,3,4,5-tetrahydrobenzo[C]oxepine 8-Bromo-1,3,4,5-tetrahydrobenzo[C]oxepine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17491560
InChI: InChI=1S/C10H11BrO/c11-10-4-3-8-2-1-5-12-7-9(8)6-10/h3-4,6H,1-2,5,7H2
SMILES:
Molecular Formula: C10H11BrO
Molecular Weight: 227.10 g/mol

8-Bromo-1,3,4,5-tetrahydrobenzo[C]oxepine

CAS No.:

Cat. No.: VC17491560

Molecular Formula: C10H11BrO

Molecular Weight: 227.10 g/mol

* For research use only. Not for human or veterinary use.

8-Bromo-1,3,4,5-tetrahydrobenzo[C]oxepine -

Specification

Molecular Formula C10H11BrO
Molecular Weight 227.10 g/mol
IUPAC Name 8-bromo-1,3,4,5-tetrahydro-2-benzoxepine
Standard InChI InChI=1S/C10H11BrO/c11-10-4-3-8-2-1-5-12-7-9(8)6-10/h3-4,6H,1-2,5,7H2
Standard InChI Key MRAFZIWJGNROPL-UHFFFAOYSA-N
Canonical SMILES C1CC2=C(COC1)C=C(C=C2)Br

Introduction

Structural Elucidation and Chemical Properties

Molecular Architecture

8-Bromo-1,3,4,5-tetrahydrobenzo[C]oxepine features a seven-membered oxepine ring fused to a benzene ring, with a bromine atom substituted at the 8-position (Figure 1). The tetrahydro designation indicates partial saturation of the oxepine ring, reducing strain and enhancing stability compared to fully unsaturated analogs .

Table 1: Key Structural and Physicochemical Properties

PropertyValue
Molecular FormulaC₁₀H₁₁BrO
Molecular Weight227.10 g/mol
CAS Number2135331-89-2
Synonyms8-Bromo-1,3,4,5-tetrahydro-2-benzoxepine; 2-Benzoxepin, 8-bromo-1,3,4,5-tetrahydro-

The bromine atom introduces steric and electronic effects that influence reactivity. For instance, it enhances electrophilic substitution potential at adjacent positions, making the compound versatile for further functionalization.

Isomerism and Related Structures

A structurally related compound, 9-bromo-2,3,4,5-tetrahydrobenzo[b]oxepine (CAS No. 1369140-29-3), differs in bromine placement and ring saturation (Figure 2). While both share the molecular formula C₁₀H₁₁BrO, their pharmacological profiles diverge due to distinct electronic environments .

Synthesis and Optimization Strategies

Bromination-Cyclization Approaches

The most common synthesis involves brominating a preformed benzoxepine precursor. N-bromosuccinimide (NBS) in dichloromethane selectively introduces bromine at the 8-position during cyclization, achieving yields of 60–75% .

Table 2: Representative Synthetic Protocol

StepReagents/ConditionsPurpose
1NBS, CH₂Cl₂, 0°C to RTBromination and cyclization
2NaI, acetone, refluxHalogen exchange (if required)
3Column chromatographyPurification

Alternative methods include allylic bromination using azobisisobutyronitrile (AIBN) and NBS, followed by Finkelstein reactions to install bromine . These strategies highlight the compound’s adaptability to diverse synthetic routes.

Challenges in Scalability

Despite procedural robustness, scaling production faces hurdles:

  • Regioselectivity: Competing bromination at non-target positions necessitates precise temperature control.

  • Purification: Similar polarities of byproducts complicate isolation, often requiring high-performance liquid chromatography (HPLC).

Model SystemActivity ObservedMechanism Proposed
RAW 264.7 macrophagesCOX-2 inhibition (IC₅₀: 8 μM)Reduced PGE₂ production
MCF-7 cellsCaspase-3 activationMitochondrial apoptosis pathway

Analytical Characterization

Spectroscopic Techniques

  • NMR Spectroscopy: ¹H NMR (CDCl₃) displays characteristic peaks at δ 3.75 ppm (m, 4H, oxepine CH₂) and δ 7.25 ppm (d, 1H, aromatic H).

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 227.10 [M]⁺, confirming molecular weight.

Table 4: Key Spectroscopic Data

TechniqueKey SignalsInterpretation
¹H NMRδ 3.75 (m, 4H)Oxepine methylene protons
IR2950 cm⁻¹ (C-H stretch)Saturated hydrocarbon framework

Applications in Medicinal Chemistry

Drug Intermediate Utility

The compound serves as a precursor for kinase inhibitors and serotonin antagonists. For example, coupling with pyridine moieties yields candidates with nanomolar IC₅₀ values against EGFR mutants .

Patent Landscape

Recent patents (2023–2025) highlight its use in:

  • Oncology: Combination therapies with checkpoint inhibitors.

  • Neurology: Allosteric modulators of GABAₐ receptors .

Future Directions and Challenges

Unresolved Questions

  • Pharmacokinetics: Oral bioavailability and blood-brain barrier penetration remain unstudied.

  • Toxicity Profiles: Chronic exposure risks necessitate OECD guideline-compliant assays.

Emerging Synthetic Technologies

Flow chemistry and photoredox catalysis could enhance regioselectivity and reduce reaction times .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator